![molecular formula C6H5F2NO B3013976 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 1955557-96-6](/img/structure/B3013976.png)
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bicyclic compounds related to 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile involves the preparation of derivatives with various substituents. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate. These derivatives were synthesized with side chains ranging from three to five carbon atoms, showcasing the versatility in modifying the bicyclic scaffold for potential biological activity .
Molecular Structure Analysis
The molecular structure of compounds within the 3-azabicyclo[3.1.0]hexane family has been studied through X-ray structural analysis. This analysis provides insight into the solid-state conformation of the N(3)-unsubstituted 3-azabicyclohexane skeleton, which is crucial for understanding the reactivity and interaction of these molecules with biological targets .
Chemical Reactions Analysis
Reductive decyanation is a notable reaction involving 6-Amino-3-azabicyclo[3.1.0]hexanecarbonitriles. The cyano group can be removed using alkali metals, with sodium in liquid ammonia causing retention of configuration, while lithium in an ethylamine-ammonia mixture leads predominantly to inversion of configuration. This reaction highlights the chemical flexibility of the azabicyclohexane ring system and its derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these bicyclic compounds are influenced by their functional groups and structural conformation. For example, the hydrolysis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles using sulfuric acid in acetic acid results in the formation of 1-(1-amino-2,2-dicyanovinyl)-3-arylcyclopropane-1,2-dicarbonitriles. This transformation demonstrates the reactivity of the azabicyclohexane ring system under acidic conditions and the potential to generate new compounds with different physical and chemical properties .
科学的研究の応用
Photochemistry and Intermediate Ketens Formation
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is involved in complex photochemical processes. In a study by Noort and Cerfontain (1979), the photochemistry of similar 3-oxabicyclo[3.1.0]hexan-2-ones was examined, revealing the formation of two intermediate ketens under specific conditions. These ketens, with an oxiranyl group, can undergo various reactions, such as thermal ring closure and photolysis, leading to different products including carbon monoxide and esters (Noort & Cerfontain, 1979).
Reductive Decyanation and Structural Analysis
Research by Vilsmaier, Milch, and Bergsträsser (1998) on dibenzylamino-3-azabicyclo[3.1.0]hexane-6-carbonitriles, a compound structurally related to 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, demonstrated that the cyano moiety can be removed reductively. This study highlighted the impact of the reductive decyanation process on the configuration of the resulting compounds (Vilsmaier, Milch, & Bergsträsser, 1998).
Molecular Conformation and Spectroscopy
Malloy (1975) explored the stereospecific reactions of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, which shares a similar structure with the compound . This study contributed valuable insights into the molecular conformation and behavior of such compounds under different conditions (Malloy, 1975).
Hydrolysis Reactions
Bardasov, Alekseeva, and Ershov (2019) conducted research on the hydrolysis of 6-aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles, which are structurally similar to the compound of interest. Their findings on the treatment with sulfuric acid and the resultant products add to the understanding of how such compounds behave under hydrolytic conditions (Bardasov, Alekseeva, & Ershov, 2019).
Vibrational Spectra and Molecular Conformation
Lord and Malloy (1973) studied the far-infrared spectra of analogs of bicyclo(3.1.0.)hexane, including 3-oxabicyclo(3.1.0.)hexane. Their work provided insights into the vibrational spectra, ring-puckering vibration, and molecular conformation of such compounds, which are relevant for understanding the physical properties of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (Lord & Malloy, 1973).
特性
IUPAC Name |
6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-10-5(4,6)3-9/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEUFJZNHZTJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1C2(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

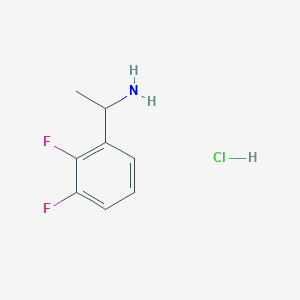
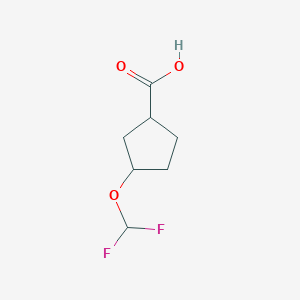
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)
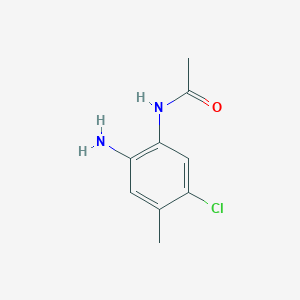
![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)
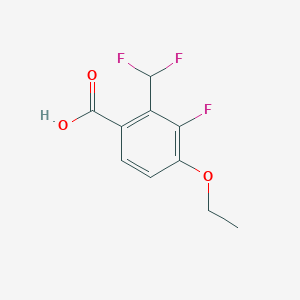
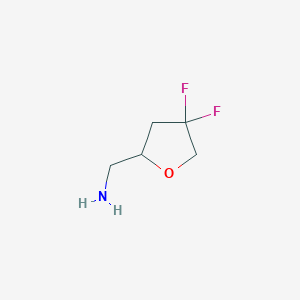
![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)
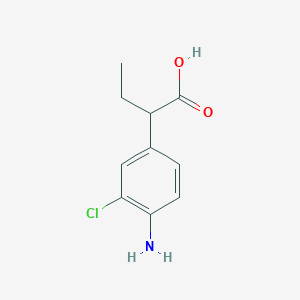
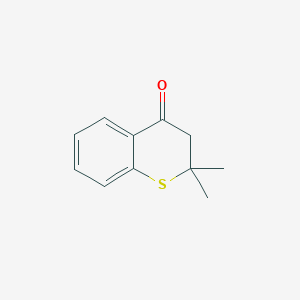
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)